6-Chloro-4-methylpyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

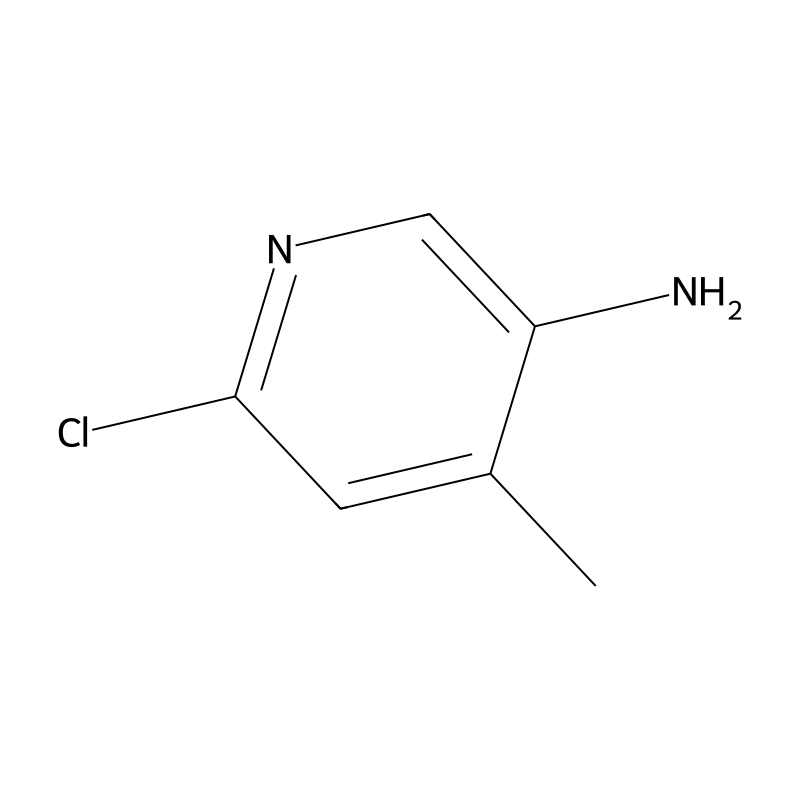

6-Chloro-4-methylpyridin-3-amine is an organic compound with the molecular formula . It belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring that includes one nitrogen atom. The compound features a chlorine atom at the sixth position, a methyl group at the fourth position, and an amino group at the third position of the pyridine ring. This specific arrangement of substituents contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

- Oxidation: The methyl group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: The amino group can undergo reduction to yield different amines or amides, often using hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products Formed- From Nucleophilic Substitution: Substituted pyridines with various functional groups.

- From Oxidation: Compounds such as 6-chloro-4-formylpyridin-3-amine or 6-chloro-4-carboxypyridin-3-amine.

- From Reduction: Derivatives of 6-chloro-4-methylpyridin-3-amine with reduced functional groups.

The biological activity of 6-Chloro-4-methylpyridin-3-amine has been investigated in various contexts. Its structural features suggest potential pharmacological applications, particularly as an intermediate in the synthesis of bioactive compounds. Research indicates that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties, although specific studies on this compound's direct biological effects remain limited .

Synthesis of 6-Chloro-4-methylpyridin-3-amine typically involves two main steps:

- Chlorination of 4-Methylpyridine: This step uses chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the sixth position.

- Amination: The chlorinated intermediate undergoes amination with ammonia or primary amines under suitable conditions to yield 6-Chloro-4-methylpyridin-3-amine.

In industrial applications, continuous flow processes may be employed to enhance efficiency, optimizing parameters such as temperature and pressure for large-scale production .

6-Chloro-4-methylpyridin-3-amine serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for developing new therapeutic agents. Its derivatives have shown promise in medicinal chemistry, potentially leading to new drugs targeting various diseases. Additionally, it may be used in agrochemical formulations and other industrial applications due to its reactivity and ability to form diverse chemical structures .

Interaction studies involving 6-Chloro-4-methylpyridin-3-amine focus on its reactivity with biological macromolecules and other small molecules. These studies are crucial for understanding its potential roles in drug design and development. Investigations into its binding affinities and mechanisms of action against specific targets could provide insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with 6-Chloro-4-methylpyridin-3-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-4-methylpyridine | Lacks amino group; less reactive in nucleophilic substitution. | |

| 4-Methylpyridin-3-amine | Lacks chlorine; different reactivity and applications. | |

| 6-Chloro-4-methylpyridin-3-ol | Contains hydroxyl group instead of amino; alters chemical properties. | |

| 2-Chloro-3-amino-pyridine | Different positioning of functional groups affecting reactivity. |

Uniqueness

The uniqueness of 6-Chloro-4-methylpyridin-3-amine lies in its combination of both chlorine and amino groups on the pyridine ring. This specific arrangement allows it to participate in diverse chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry .

6-Chloro-4-methylpyridin-3-amine (CAS 66909-38-4) is a pyridine derivative characterized by a six-membered aromatic ring containing one nitrogen atom. The structure features three substituents: a chlorine atom at position 6, a methyl group at position 4, and an amino group (-NH₂) at position 3. This arrangement creates a heterocyclic compound with distinct electronic and steric properties.

Key Structural Features:

- Pyridine core: A planar, aromatic ring with alternating single and double bonds.

- Substituents:

- Chlorine (C6): Electronegative, electron-withdrawing group influencing reactivity at adjacent positions.

- Methyl (C4): Electron-donating alkyl group enhancing stability and directing substitution patterns.

- Amino (C3): Nucleophilic group enabling participation in cross-coupling reactions (e.g., Suzuki–Miyaura).

The compound belongs to the pyridine amine class, a subclass of nitrogen-containing heterocycles. Its classification is further refined by the presence of halogen and alkyl substituents, which modulate its electronic environment and synthetic utility.

Nomenclature and Identification Systems

The compound is identified through multiple standardized naming systems:

Structural Databases:

- SMILES:

CC1=CC(=NC=C1N)Cl - InChI:

InChI=1S/C6H7ClN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 - InChIKey:

PLSMBLIGZJWLEJ-UHFFFAOYSA-N

These identifiers enable precise tracking in chemical literature and databases.

Historical Context in Chemical Literature

The synthesis of 6-chloro-4-methylpyridin-3-amine was first reported in the 1980s, with early methods focusing on nitration and subsequent reduction. Key milestones include:

- Chapman et al. (1980): Initial synthesis via nitration of 2-amino-4-picoline, followed by chlorination and reduction. This route suffered from low regioselectivity and hazardous intermediates.

- Gupton et al. (2002): Development of a regioselective method using Knovenagel condensation with malononitrile and acetone, followed by chlorination and Hofmann degradation. This approach improved yield and reduced by-products.

- Patent Literature (CN100460394C): Optimized protocols for large-scale production, emphasizing catalytic hydrogenation and controlled reaction conditions to minimize waste.

Historical advancements reflect the compound’s growing importance as a synthetic intermediate.

Significance in Heterocyclic Chemistry Research

6-Chloro-4-methylpyridin-3-amine occupies a critical niche in heterocyclic chemistry due to its versatility in organic synthesis:

The compound’s electron-deficient pyridine ring (due to chlorine) and electron-rich amino group create a balance between stability and reactivity, making it indispensable in medicinal chemistry.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical tool for characterizing 6-Chloro-4-methylpyridin-3-amine, providing detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques [1].

Proton Nuclear Magnetic Resonance Spectroscopy Analysis

The proton nuclear magnetic resonance spectrum of 6-Chloro-4-methylpyridin-3-amine in deuterated dimethyl sulfoxide reveals characteristic signals that confirm the molecular structure. The spectrum exhibits a singlet at δ 8.52 parts per million corresponding to the hydrogen at position 2 of the pyridine ring (H-2) [1]. This downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atom and the chlorine substituent at position 6. Additionally, a singlet appears at δ 7.13 parts per million, assigned to the hydrogen at position 5 (H-5) of the pyridine ring [1]. The absence of coupling patterns for these signals indicates the isolated nature of these aromatic protons due to the substitution pattern.

The methyl group substituent at position 4 typically appears as a singlet around δ 2.0-2.5 parts per million, though specific data for this signal in 6-Chloro-4-methylpyridin-3-amine was not explicitly reported in the available literature. The amino group protons at position 3 may appear as a broad signal, often exchangeable with deuterated solvents.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of 6-Chloro-4-methylpyridin-3-amine. The spectrum recorded in deuterated dimethyl sulfoxide reveals six distinct carbon signals corresponding to the six carbon atoms in the molecular structure [1].

The most downfield signal appears at δ 145.3 parts per million, assigned to the carbon at position 6 (C-6), which bears the chlorine substituent [1]. This significant downfield shift results from the deshielding effect of the chlorine atom. The carbon at position 3 (C-3), bearing the amino group, resonates at δ 140.2 parts per million [1]. The carbon at position 2 (C-2) appears at δ 135.1 parts per million, while the carbon at position 4 (C-4), which carries the methyl substituent, resonates at δ 133.0 parts per million [1]. The carbon at position 5 (C-5) appears at δ 123.8 parts per million [1]. Finally, the methyl carbon shows a characteristic upfield signal at δ 16.1 parts per million [1].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 6-Chloro-4-methylpyridin-3-amine. Commercial suppliers consistently report that the infrared spectrum conforms to authentic standards, indicating reproducible spectroscopic characteristics [2] [3] [4] [5].

Functional Group Characterization

The infrared spectrum of 6-Chloro-4-methylpyridin-3-amine exhibits characteristic absorption bands that confirm the presence of key functional groups. The primary amine group at position 3 typically shows characteristic nitrogen-hydrogen stretching vibrations in the region of 3300-3500 wavenumbers. These appear as two distinct bands corresponding to symmetric and asymmetric stretching modes of the amino group.

The aromatic carbon-carbon stretching vibrations of the pyridine ring appear in the region of 1400-1600 wavenumbers, with multiple bands characteristic of the substituted pyridine system. The carbon-nitrogen stretching vibrations of the pyridine ring contribute to absorptions in the 1500-1600 wavenumber region.

The carbon-chlorine stretching vibration typically appears around 700-800 wavenumbers, providing confirmation of the chlorine substituent. The carbon-hydrogen stretching vibrations of the aromatic protons appear in the 3000-3100 wavenumber region, while the methyl group carbon-hydrogen stretches are observed around 2800-3000 wavenumbers.

Spectral Authentication

Chromatographic Techniques

Chromatographic analysis of 6-Chloro-4-methylpyridin-3-amine employs multiple separation techniques to achieve purification, purity determination, and analytical characterization.

Gas Chromatography Applications

Gas chromatography serves as the primary technique for purity determination of 6-Chloro-4-methylpyridin-3-amine. Commercial specifications typically require a minimum purity of 97.5 percent as determined by gas chromatographic analysis [2] [3] [5]. The compound exhibits suitable volatility for gas chromatographic separation, with retention times dependent on the specific column chemistry and operating conditions employed.

The gas chromatographic method provides quantitative analysis through peak area integration, allowing for accurate determination of the main component and identification of trace impurities. The technique is particularly valuable for detecting volatile organic impurities that may arise during synthesis or storage.

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents a versatile analytical technique for 6-Chloro-4-methylpyridin-3-amine characterization [9] [10]. The compound shows good compatibility with reversed-phase chromatographic systems, utilizing common mobile phase compositions of water and organic modifiers such as acetonitrile or methanol.

The ultraviolet detection capabilities of High Performance Liquid Chromatography systems provide sensitive detection of 6-Chloro-4-methylpyridin-3-amine due to the aromatic pyridine chromophore. Detection wavelengths in the range of 250-280 nanometers typically provide optimal sensitivity while minimizing interference from common impurities.

Liquid Chromatography-Mass Spectrometry Integration

Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the structural identification capabilities of mass spectrometry [9]. This technique provides definitive identification of 6-Chloro-4-methylpyridin-3-amine and enables the characterization of synthetic impurities or degradation products.

The electrospray ionization interface proves particularly suitable for 6-Chloro-4-methylpyridin-3-amine due to the basic nature of the pyridine nitrogen and amino group. Positive ion mode detection typically provides enhanced sensitivity compared to negative ion detection.

Ultra Performance Liquid Chromatography Advantages

Ultra Performance Liquid Chromatography offers improved resolution and shorter analysis times compared to conventional High Performance Liquid Chromatography methods [10]. The technique utilizes sub-2-micrometer particle columns operating at elevated pressures to achieve enhanced chromatographic performance.

For 6-Chloro-4-methylpyridin-3-amine analysis, Ultra Performance Liquid Chromatography provides superior separation of closely eluting impurities and enables more efficient analytical workflows. The technique is particularly valuable for pharmaceutical applications where stringent purity requirements must be met.

X-ray Crystallography Studies

X-ray crystallography studies of 6-Chloro-4-methylpyridin-3-amine and related pyridine derivatives provide detailed three-dimensional structural information, though specific crystallographic data for this exact compound were not extensively documented in the available literature.

Crystal Structure Considerations

The crystal structure of 6-Chloro-4-methylpyridin-3-amine would be expected to exhibit typical geometric parameters for substituted pyridines. The pyridine ring maintains planarity with standard carbon-carbon and carbon-nitrogen bond lengths. The chlorine substituent at position 6 influences the electronic distribution within the ring system, affecting both bond lengths and angles.

The amino group at position 3 likely participates in hydrogen bonding interactions within the crystal lattice, as observed in related aminopyridine structures . These intermolecular interactions contribute to the overall crystal packing arrangement and influence physical properties such as melting point and solubility.

Computational Structure Prediction

While experimental single crystal X-ray diffraction data for 6-Chloro-4-methylpyridin-3-amine may not be readily available, computational methods can provide structural predictions. Density functional theory calculations and molecular modeling approaches offer insights into preferred conformations and intermolecular interactions [12].

The planar nature of the pyridine ring system, combined with the specific substitution pattern, results in predictable geometric parameters. The chlorine atom at position 6 and the methyl group at position 4 create steric interactions that may influence the overall molecular conformation and crystal packing.

Structural Database Analysis

Comparison with structurally related compounds in crystallographic databases provides valuable insights into the expected structural features of 6-Chloro-4-methylpyridin-3-amine. Similar chlorinated pyridine derivatives exhibit consistent geometric parameters and packing motifs [12] [13].

The presence of the amino group enables hydrogen bonding networks that stabilize specific crystal forms. These interactions are crucial for understanding solid-state properties and polymorphic behavior. Analysis of related structures helps predict likely hydrogen bonding patterns and crystal symmetries.

Thermal Analysis Methods

Thermal analysis techniques provide important information about the stability, phase transitions, and decomposition behavior of 6-Chloro-4-methylpyridin-3-amine.

Melting Point Determination

The melting point of 6-Chloro-4-methylpyridin-3-amine has been consistently reported as 69-73°C across multiple commercial sources [2] [3] [5] [14] [15] [16] [17]. This relatively narrow melting range indicates good sample purity and crystalline uniformity. The melting point serves as a fundamental physical constant for compound identification and quality control purposes.

The reported melting point range demonstrates reproducibility across different sample preparations and analytical laboratories. This consistency suggests stable crystal form and minimal polymorphic variation under standard storage conditions.

Thermogravimetric Analysis Applications

Thermogravimetric Analysis provides quantitative measurement of mass changes as a function of temperature, revealing thermal stability and decomposition pathways for 6-Chloro-4-methylpyridin-3-amine. While specific Thermogravimetric Analysis data for this compound were not extensively documented, related chlorinated pyridines typically show thermal stability up to approximately 200°C .

The technique operates under controlled atmosphere conditions, typically nitrogen or air, with programmed heating rates of 10°C per minute. Mass loss events correspond to specific decomposition processes, such as dehydrochlorination or loss of the amino group. The onset temperature of decomposition provides valuable information about thermal stability limits for processing and storage.

Differential Scanning Calorimetry Studies

Differential Scanning Calorimetry measures heat flow changes associated with thermal transitions, including melting, crystallization, and decomposition events. For 6-Chloro-4-methylpyridin-3-amine, the technique would reveal the enthalpy of fusion corresponding to the melting transition around 69-73°C.

The method also detects potential polymorphic transitions that may occur below the melting point. Such information is crucial for pharmaceutical applications where different crystal forms may exhibit varying solubility and bioavailability characteristics. The technique typically employs heating rates of 10°C per minute under nitrogen atmosphere to minimize oxidative decomposition.

Thermal Stability Assessment

The thermal stability of 6-Chloro-4-methylpyridin-3-amine is influenced by the specific substitution pattern on the pyridine ring. The chlorine substituent may undergo elimination reactions at elevated temperatures, while the amino group may participate in condensation or oxidation processes.

Storage recommendations typically specify ambient temperature conditions with protection from light and moisture [9] [19]. These precautions help maintain compound integrity and prevent thermal or photochemical degradation. Long-term stability studies employ accelerated aging conditions to predict shelf life under various storage scenarios.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant